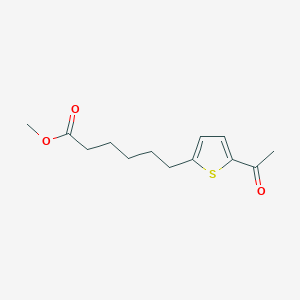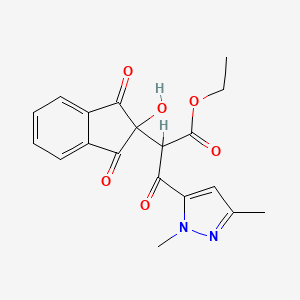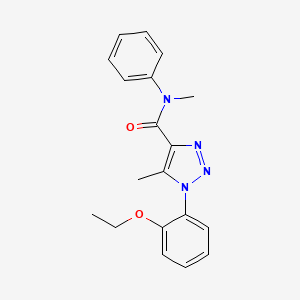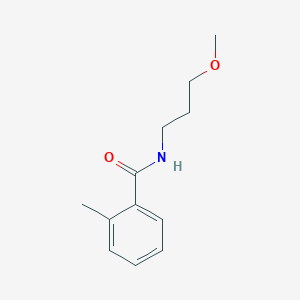
Methyl 6-(5-acetylthiophen-2-yl)hexanoate
Overview
Description
Methyl 6-(5-acetylthiophen-2-yl)hexanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(5-acetylthiophen-2-yl)hexanoate typically involves the esterification of 6-(5-acetylthiophen-2-yl)hexanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Chemistry: Methyl 6-(5-acetylthiophen-2-yl)hexanoate is used as a building block in organic synthesis, particularly in the formation of more complex molecules .
Biology: In biological studies, this compound can be used to investigate the interactions between esters and biological macromolecules.
Industry: Used in the manufacture of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action for Methyl 6-(5-acetylthiophen-2-yl)hexanoate involves its interaction with various molecular targets through its ester and thiophene functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
- Methyl acetate
- Ethyl acetate
- Methyl butyrate
Comparison: Methyl 6-(5-acetylthiophen-2-yl)hexanoate is unique due to the presence of the thiophene ring, which imparts distinct chemical properties compared to simpler esters like methyl acetate or ethyl acetate
Properties
IUPAC Name |
methyl 6-(5-acetylthiophen-2-yl)hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-10(14)12-9-8-11(17-12)6-4-3-5-7-13(15)16-2/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLWUUQIBROZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-(4-Bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4611814.png)
![6-bromo-8-methoxy-N-[3-(4-morpholinyl)propyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4611822.png)
![[4-[(Z)-2-benzamido-3-(butylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B4611826.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4611838.png)
![1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B4611854.png)
![ethyl 5-acetyl-2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4611862.png)
![3-imino-N-propyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4611876.png)


![5-chloro-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4611891.png)
![4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B4611893.png)
![ethyl 2-[({5-[(2,2-dimethylpropanoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/structure/B4611895.png)
![2-({[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B4611901.png)
